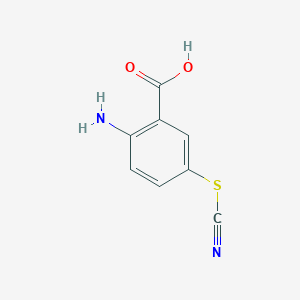

2-Amino-5-thiocyanatobenzoic acid

Description

Historical Context and Discovery Timeline

The development of thiocyanatobenzoic acid derivatives emerged from the broader field of protein chemistry and amino acid modification research that gained momentum during the mid-20th century. The foundational work in chemical modification of proteins provided important descriptions of procedures for use by investigators and served as important steps to the later development of improved procedures. During the 1960s, greater access to automated amino acid analyzers and the development of effective ion-exchange and gel exclusion chromatography media facilitated the characterization of modified proteins, which led to a better understanding of many modification reagents and procedures.

The chemical modification of proteins had its origin in the chemistry of amino acids and later concerned the amino acid side chains of intact proteins. Early developments in this field were driven by the need for quantitative determinations of proteins and their constituent amino acids, which was a major impetus for many early studies of chemical modification. The systematic investigation of thiocyanato-containing reagents arose from the recognition that selective chemical modification could identify particular amino acid residues necessary for biological activities of proteins.

The specific emergence of this compound within this historical framework represents part of the ongoing efforts to develop selective modification reagents with varying reactivity profiles and substitution patterns. While the exact discovery date and originating laboratory for this specific compound are not definitively documented in the available literature, its development follows the logical progression of structure-activity relationship studies that characterized thiocyanatobenzoic acid research throughout the latter half of the 20th century.

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic carboxylic acids bearing multiple substituents. The compound's primary designation reflects the benzoic acid core structure with specific positional descriptors for the amino group at position 2 and the thiocyanato group at position 5.

The following table presents the comprehensive nomenclature and identification data for this compound:

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Registry Number | 24849-77-2 |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol |

| Molecular Drug Data Number | MFCD00278308 |

| Alternative Systematic Name | 2-amino-5-(cyanosulfanyl)benzoic acid |

| Benzoic acid derivative designation | Benzoic acid, 2-amino-5-thiocyanato- |

The compound's International Chemical Identifier string provides a unique digital representation: InChI=1S/C8H6N2O2S/c9-4-13-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12). This identifier encodes the complete molecular connectivity and serves as a universal chemical database key.

Systematic naming conventions require careful attention to the positioning of substituents relative to the carboxylic acid functionality. In this compound, the amino group occupies the ortho position relative to the carboxyl group, while the thiocyanato group is positioned meta to the carboxyl group and meta to the amino group. This substitution pattern creates a specific electronic environment that influences both the compound's chemical reactivity and physical properties.

Positional Isomerism in Thiocyanatobenzoic Acid Derivatives

The study of thiocyanatobenzoic acid derivatives reveals extensive positional isomerism possibilities, with the thiocyanato group capable of occupying multiple positions on the benzene ring relative to the carboxylic acid functionality. This structural diversity provides insights into structure-property relationships and reactivity patterns across the series.

Several documented thiocyanatobenzoic acid positional isomers demonstrate the range of possible substitution patterns:

| Compound Name | Positional Description | Chemical Abstracts Service Number | Molecular Weight |

|---|---|---|---|

| 2-thiocyanatobenzoic acid | ortho-thiocyanato | 16671-86-6 | 179.20 g/mol |

| 3-thiocyanatobenzoic acid | meta-thiocyanato | 16671-87-7 | 179.20 g/mol |

| 4-thiocyanatobenzoic acid | para-thiocyanato | Not specified | 179.20 g/mol |

| 2-nitro-5-thiocyanatobenzoic acid | nitro-ortho, thiocyanato-meta | 30211-77-9 | 224.19 g/mol |

| This compound | amino-ortho, thiocyanato-meta | 24849-77-2 | 194.21 g/mol |

The 2-thiocyanatobenzoic acid isomer represents the simplest substitution pattern with the thiocyanato group in the ortho position relative to the carboxylic acid. This positioning creates potential for intramolecular interactions between the thiocyanato nitrogen and the carboxylic acid hydrogen, influencing the compound's conformational preferences and reactivity profile.

The 3-thiocyanatobenzoic acid derivative positions the thiocyanato group in the meta relationship to the carboxylic acid functionality. This substitution pattern eliminates direct ortho interactions while maintaining moderate electronic communication between the substituents through the aromatic π-system. The meta positioning often provides intermediate reactivity characteristics between ortho and para isomers.

Para-thiocyanatobenzoic acid, represented by the 4-thiocyanatobenzoic acid isomer, maximizes the separation between the thiocyanato and carboxylic acid groups while maintaining electronic communication through the aromatic system. This positioning typically results in the most straightforward electronic effects without significant steric complications.

The introduction of additional substituents, as exemplified by 2-nitro-5-thiocyanatobenzoic acid and this compound, creates more complex substitution patterns that influence both electronic distribution and steric environment. In 2-nitro-5-thiocyanatobenzoic acid, the strongly electron-withdrawing nitro group at position 2 significantly alters the reactivity of the thiocyanato group at position 5. This compound has found extensive application in protein modification chemistry, particularly for cyanylation and cleavage of proteins at cysteine residues.

The this compound isomer presents a contrasting electronic environment, with the electron-donating amino group at position 2 influencing the reactivity profile of the thiocyanato functionality. The amino group's electron-donating character through both inductive and resonance effects creates a different electronic environment compared to the nitro-substituted analog, potentially leading to altered reactivity patterns and selectivity profiles.

Fluorinated derivatives, such as 2-amino-4-fluoro-5-thiocyanatobenzoic acid, represent additional structural modifications that introduce halogen substituents alongside the core amino and thiocyanato functionalities. These compounds demonstrate the continued evolution of thiocyanatobenzoic acid chemistry toward increasingly specialized structural variants with tailored properties.

The positional relationships in these derivatives influence several key molecular properties. The electronic effects of substituents propagate through the aromatic π-system, with electron-withdrawing groups generally decreasing electron density at the thiocyanato carbon and increasing the electrophilic character of this position. Conversely, electron-donating substituents increase electron density and may reduce electrophilic reactivity while potentially enhancing nucleophilic character.

Steric effects become particularly important when multiple substituents occupy adjacent positions on the benzene ring. The this compound structure maintains adequate separation between the amino and thiocyanato groups to minimize direct steric interference while allowing for potential electronic communication through the aromatic system.

Properties

IUPAC Name |

2-amino-5-thiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-4-13-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZLDUMRHQGVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383658 | |

| Record name | 2-amino-5-thiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24849-77-2 | |

| Record name | 2-amino-5-thiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-thiocyanatobenzoic acid typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst. One efficient method employs nano-BF3/SiO2 as a reusable heterogeneous catalyst under mild conditions . This method yields high to excellent results and is characterized by short reaction times.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly and reusable catalysts like nano-BF3/SiO2 is preferred to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-thiocyanatobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Elimination Reactions: The thiocyanate group can be eliminated to form dehydroalanine.

Common Reagents and Conditions:

Substitution: Reagents like nucleophiles (e.g., amines, alcohols) under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Elimination: Conditions that promote E2 elimination, such as the presence of a base.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Elimination: Dehydroalanine and other related products.

Scientific Research Applications

Protein Modification and Cleavage

Cyanylation of Cysteine Residues

NTCB is widely employed to convert thiol groups in proteins into S-cyano derivatives. This modification is critical for studying protein structure and function, allowing researchers to investigate the roles of cysteine residues in various biological processes. For instance, a study demonstrated that NTCB could effectively cyanylate and cleave cysteine residues in proteins, facilitating the generation of specific peptide fragments necessary for further analysis .

Case Study: Peptide Synthesis

In a notable application, NTCB was used to synthesize biologically active recombinant peptides through a cyanylation reaction. This method has implications for developing peptide-based pharmaceuticals, highlighting NTCB's role in advancing therapeutic protein engineering .

Structural Biology Insights

Studying Protein Misfolding Diseases

NTCB has been utilized in research focusing on prion proteins, which are implicated in neurodegenerative diseases. By employing NTCB in limited proteolysis and mass spectrometry studies, researchers gained insights into the structural constraints of scrapie prion proteins. This work is pivotal for understanding misfolding mechanisms and developing potential therapeutic strategies .

Functional Topography of Enzymes

Another significant application involves using NTCB to label enzymes selectively. In one study, the compound was used to investigate the functional topography of catalytic centers in enzymes, providing valuable data on enzyme mechanisms and interactions .

Optimization of Reaction Conditions

Improving Cleavage Efficiency

Research has shown that the cleavage efficiency of cysteine residues using NTCB can be affected by various factors, including reaction conditions and the presence of nucleophiles. A study identified alternative products formed during the cleavage process and proposed methods to optimize these reactions by minimizing side reactions such as carbamylation of lysine residues .

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Higher temperatures can enhance cleavage rates |

| Nucleophiles Used | Stronger nucleophiles improve cleavage efficiency |

| pH Levels | Optimal pH (around 7) enhances reaction outcomes |

Applications in Automated Sequencing

NTCB's ability to cleave cysteine-containing peptides has also been explored in automated sequencing techniques. The selective reaction with thiol-containing proteins allows for the generation of free alpha-amino groups necessary for sequencing applications . This capability positions NTCB as a valuable reagent in proteomics.

Mechanism of Action

The mechanism of action of 2-amino-5-thiocyanatobenzoic acid involves its ability to modify cysteine residues in proteins. The thiocyanate group selectively reacts with cysteine to form S-cyano-cysteine, which can then undergo elimination to generate dehydroalanine . This modification can alter the protein’s function and is useful for studying protein pathways and post-translational modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the benzoic acid scaffold significantly alters molecular properties. Below is a comparative analysis of 2-amino-5-thiocyanatobenzoic acid with structurally related compounds:

Research Findings and Trends

- For example, 5-acetamido-2-aminobenzoic acid forms stable coordination polymers due to its dual functional groups .

- Pharmaceutical Relevance: 2-Amino-5-chlorobenzoic acid derivatives are intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis, while 5-nitro analogs serve as precursors for dyes and agrochemicals .

Biological Activity

2-Amino-5-thiocyanatobenzoic acid, also known as 2-nitro-5-thiocyanatobenzoic acid (NTCB), is a compound widely studied for its biological activity, particularly in the context of protein modification and enzyme interactions. This article aims to provide a comprehensive overview of the biological activities associated with NTCB, supported by case studies, research findings, and data tables.

NTCB is a thiocyanate derivative of benzoic acid that acts as a reagent for modifying thiol groups in proteins. The primary mechanism involves the cyanylation of cysteine residues, converting them into S-cyano derivatives. This reaction is crucial for studying protein structure and function due to its selective targeting of thiol groups.

Reaction Overview

The cyanylation process can be summarized as follows:

- Cysteine Modification : NTCB reacts with cysteine residues in proteins to form S-cyano-cysteine.

- Cleavage : Following cyanylation, proteins can undergo cleavage at the modified cysteine sites, facilitating the analysis of peptide sequences.

Protein Modification

Research has demonstrated that NTCB effectively modifies cysteine residues in proteins, which can lead to significant changes in protein behavior and interactions. For instance, studies have shown that the presence of NTCB alters the stability and solubility of proteins in solution, impacting their biological functions .

Enzyme Interactions

NTCB's ability to modify cysteine residues has been exploited in various enzymatic studies. For example, it has been used to investigate enzyme mechanisms by selectively blocking active sites or altering substrate binding .

Case Study 1: Cyanylation Efficiency

A study focused on optimizing the conditions for NTCB-mediated cyanylation revealed that varying solvent compositions significantly impacted reaction yields. The addition of organic solvents like DMSO was found to reduce hydrolysis products but also decreased overall yield due to incomplete reactions .

| Solvent Composition | Yield (%) | Observations |

|---|---|---|

| 100% Water | 85 | Complete conversion observed |

| 50% DMSO / 50% Water | 65 | Decreased hydrolysis but lower yield |

| 100% DMSO | 40 | Poor protein solubility and yield |

Case Study 2: Enzymatic Activity Assay

In another study, NTCB was utilized to investigate the activity of UDP-galactofuranose transporters in Aspergillus niger. The modification of cysteine residues by NTCB allowed researchers to delineate functional roles of specific amino acids within the transporter proteins .

Research Findings

- Selective Modification : NTCB has been shown to selectively modify thiol groups without affecting other amino acids, making it a valuable tool for biochemical assays .

- Alternative Products : Research indicates that side reactions can occur during NTCB treatment, leading to alternative products such as mixed disulfides and carbamylated lysine derivatives. These findings highlight the need for careful optimization when using NTCB in experimental setups .

- Impact on Protein Function : Modifications induced by NTCB can significantly alter protein conformation and activity, suggesting potential applications in drug design and therapeutic interventions where modulation of protein function is desired .

Q & A

[Basic] What are the recommended methods for synthesizing 2-Amino-5-thiocyanatobenzoic acid, and how can purity be ensured during purification?

Methodological Answer:

Synthesis typically involves introducing a thiocyanate group to the benzoic acid backbone via nucleophilic substitution. For purification, use solid-phase extraction (SPE) with C18 cartridges or thin-layer chromatography (TLC) with ethyl acetate/hexane (3:1) as the mobile phase to isolate the compound. Purity assessment should employ HPLC (C18 column, UV detection at 254 nm) and confirm retention time against standards. Residual solvents can be removed via vacuum drying (40°C, 24 hrs) .

[Basic] Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure using single-crystal diffraction (Mo-Kα radiation, 100 K) .

- NMR spectroscopy : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and amine/thiocyanate groups (δ 4.5–5.5 ppm). ¹³C NMR confirms carboxylic acid (δ 170 ppm) and thiocyanate (δ 110 ppm) .

- FT-IR : Peaks at 2100 cm⁻¹ (SCN stretch) and 1680 cm⁻¹ (COOH) validate functional groups .

[Advanced] How can researchers optimize reaction conditions to mitigate solubility issues of this compound in aqueous solutions during experimental design?

Methodological Answer:

- pH adjustment : Deprotonate the carboxylic acid group by buffering solutions to pH > 6.0 (e.g., phosphate buffer).

- Co-solvents : Use 10–20% DMSO or methanol to enhance solubility without denaturing proteins in biochemical assays.

- Temperature control : Maintain reactions at 25°C to prevent precipitation during conjugation .

[Advanced] What strategies are effective for resolving contradictions in reported biological activity data of derivatives of this compound?

Methodological Answer:

- Standardized assays : Replicate studies using fixed molar ratios (e.g., 1:10 reagent-to-protein ratio) and consistent incubation times (1–2 hrs).

- Orthogonal validation : Combine LC-MS (for covalent adduct confirmation) with fluorescence polarization (binding affinity measurements).

- Impurity profiling : Use gradient HPLC to identify byproducts (e.g., hydrolyzed thiocyanate) that may skew bioactivity results .

[Basic] What are the primary research applications of this compound in chemical and biochemical studies?

Methodological Answer:

- Organic synthesis : Acts as a thiocyanate donor in aryl-thiocyanate bond formation for heterocyclic compounds .

- Protein labeling : Conjugates with lysine residues via NHS ester intermediates for fluorescent tagging (e.g., FITC-labeled proteins) .

- Materials science : Functionalizes polymers for heavy metal ion sensors (e.g., Cu²⁺ detection via fluorescence quenching) .

[Advanced] How can the thiocyanate group in this compound be utilized for developing functionalized materials or sensors?

Methodological Answer:

- Surface functionalization : Immobilize the compound on gold nanoparticles (AuNPs) via thiol-Au interactions. Confirm attachment using UV-Vis spectroscopy (peak shift to 520 nm).

- Sensor calibration : Test selectivity for metal ions (e.g., Fe³⁺, Hg²⁺) using cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) .

[Advanced] What methodological considerations are critical when employing this compound in protein conjugation assays to ensure reproducibility?

Methodological Answer:

- Reagent stability : Prepare fresh DMSO stock solutions (100 mM) to avoid thiocyanate hydrolysis.

- pH optimization : Use pH 8.0–8.5 (borate buffer) to balance amine reactivity and protein stability.

- Post-labeling analysis : Quantify conjugation efficiency via SDS-PAGE (Coomassie staining) or MALDI-TOF MS (mass shift ~153 Da) .

[Basic] What are the stability and storage requirements for this compound to maintain its chemical integrity in long-term studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.